molecular formula C8H9N3 B13146928 2,5-Dimethyl-2H-benzo[d][1,2,3]triazole

2,5-Dimethyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13146928
M. Wt: 147.18 g/mol
InChI Key: XFMKHBNWJKZGDB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, characterized by a fused triazole ring with two methyl groups at positions 2 and 5, imparts distinct chemical and physical properties that make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of o-phenylenediamine with formic acid and acetic anhydride, followed by methylation at the 2 and 5 positions using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzotriazole compounds, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Properties

IUPAC Name

2,5-dimethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-7-8(5-6)10-11(2)9-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMKHBNWJKZGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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